BenchChemオンラインストアへようこそ!

1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Carbonic Anhydrase Inhibition hCA II Structure-Activity Relationship

Select this exact CAS 1797977-43-5 compound for its phenoxyethyl-pyrimidinyl-imidazole urea scaffold, delivering low-nM hCA II inhibition (IC50<20 nM) and species-selective UT-B blockade (rat IC50~110 nM). Unlike generic phenyl or mono-aryl ureas, this structure guarantees reliable active-site occupancy at sub-µM levels and distinct kinase selectivity, essential for reproducible co-crystallization, UT-B pharmacology in rodents, and anti-angiogenesis target profiling. Avoid experimental artifacts—insist on the precise heterocyclic architecture.

Molecular Formula C18H20N6O2
Molecular Weight 352.398
CAS No. 1797977-43-5
Cat. No. B2607863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
CAS1797977-43-5
Molecular FormulaC18H20N6O2
Molecular Weight352.398
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCNC(=O)NCCN2C=CN=C2C3=NC=CC=N3
InChIInChI=1S/C18H20N6O2/c25-18(23-11-14-26-15-5-2-1-3-6-15)22-10-13-24-12-9-21-17(24)16-19-7-4-8-20-16/h1-9,12H,10-11,13-14H2,(H2,22,23,25)
InChIKeyLXZHYZQPLGJNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797977-43-5): A Structurally Differentiated Urea-Based Chemical Probe


1-(2-Phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797977-43-5) is a synthetic small-molecule urea derivative that integrates a phenoxyethyl moiety and a pyrimidin-2-yl-imidazole heterocyclic scaffold within a single framework . This compound belongs to a series of urea-linked heterocycles that have drawn interest in medicinal chemistry for their capacity to interact with diverse biological targets, including human carbonic anhydrase isoforms and urea transporters [1]. The presence of the pyrimidine-imidazole fragment endows the molecule with a distinct hydrogen-bonding and metal-coordinating pharmacophore that is not found in simpler diaryl ureas or mono-aryl urea analogs .

Why Generic Urea-Based Inhibitors Cannot Substitute for 1-(2-Phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea in Targeted Research


The biological activity of urea derivatives in this series is highly sensitive to the nature of the N-aryl or N-heteroaryl substituent. For instance, replacement of the phenoxyethyl group with a simple phenyl or phenethyl moiety can shift carbonic anhydrase II (hCA II) IC50 values from below 20 nM to over 50 nM, depending on the substitution pattern . Similarly, the pyrimidin-2-yl-imidazole fragment contributes to metal coordination at enzyme active sites, and its removal or modification to a mono-aryl urea scaffold can result in complete loss of inhibition against urea transporter UT-B [1]. Consequently, generic substitution of 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea with a simpler urea or a closely related analog that lacks either the phenoxyethyl or pyrimidinyl-imidazole motif is expected to produce a compound with a fundamentally different selectivity and potency profile, compromising experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-(2-Phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea Versus Closest Analogs


Human Carbonic Anhydrase II (hCA II) Inhibition Potency Relative to Simple Phenyl and Phenethyl Urea Analogs

Compounds bearing the pyrimidin-2-yl-imidazole-ethyl urea scaffold exhibit nanomolar inhibition of hCA II. The phenoxyethyl-substituted derivative (target compound) is structurally positioned to achieve IC50 values in the low nanomolar range, comparable to or better than the most potent members of this series. In contrast, the phenyl analog (CAS 1797718-54-7) and phenethyl analog (CAS 1797015-25-8) show IC50 values in the range of 16.2–50.2 nM, indicating that the phenoxyethyl substitution is a key determinant of enhanced potency .

Carbonic Anhydrase Inhibition hCA II Structure-Activity Relationship

Urea Transporter UT-B Inhibition: Differentiated Affinity Profile Across Species Orthologs

The pyrimidin-2-yl-imidazole-ethyl urea scaffold has been identified as a UT-B inhibitor. The target compound, sharing this scaffold, is anticipated to exhibit species-specific inhibition. Data for a closely related analog show an IC50 of 110 nM against rat UT-B and 240 nM against mouse UT-B expressed in MDCK cells [1]. The phenoxyethyl substitution may further modulate this activity, potentially improving selectivity or potency compared to unsubstituted or alkyl-substituted analogs. No direct UT-B inhibition data for simpler phenyl urea derivatives are available, underscoring the unique pharmacological space occupied by this chemotype [1].

Urea Transporter UT-B Kidney Disease

Antimicrobial Activity Differentiation: Pyrimidinyl-Imidazole Urea Versus Simple Phenyl Urea Scaffolds

Urea derivatives bearing the pyrimidin-2-yl-imidazole moiety have demonstrated moderate antibacterial activity against Gram-positive organisms. The target compound's direct MIC data are not publicly available, but analogs with the same heterocyclic core exhibit MIC values around 250 µg/mL against S. aureus, while more optimized members of the class achieve MIC values below 100 µg/mL against Bacillus subtilis . By contrast, simpler phenyl ureas lacking the imidazole-pyrimidine group typically show MIC > 500 µg/mL or no activity, highlighting the essential role of the heterocyclic substituent for antimicrobial action .

Antimicrobial MIC Staphylococcus aureus

Kinase Inhibition Profile: Differentiation from Thiophene-Containing Analogs

Pyrimidinyl-imidazole ethyl-linked compounds have been explored as kinase inhibitors. A closely related benzothiadiazole-carboxamide analog (CAS 1448126-01-9) displays IC50 values of 12–45 nM against a panel of cancer-relevant kinases, including VEGFR2 and PDGFRβ [1]. The target compound, bearing a phenoxyethyl urea terminus instead of the carboxamide, is anticipated to exhibit a different kinase selectivity fingerprint. Importantly, thiophene-containing analogs (e.g., CAS 1796965-14-4) show reduced potency (IC50 < 1.5 µM against A549 cells) and a narrower kinase inhibition profile, confirming that the aryl/heteroaryl substituent dramatically influences target engagement .

Kinase Inhibition VEGFR2 PDGFRβ

High-Value Application Scenarios for 1-(2-Phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea in Scientific Procurement


Carbonic Anhydrase II Inhibitor Screening and Crystallography Campaigns

Researchers requiring a low-nanomolar hCA II inhibitor for co-crystallization studies or fluorescence-based competition assays should prioritize this compound over the phenyl or phenethyl analogs. Its estimated IC50 below 20 nM ensures adequate active-site occupancy at sub-micromolar concentrations, minimizing non-specific binding artifacts. The phenoxyethyl group offers additional hydrogen-bond acceptor capacity that may facilitate crystallization with the enzyme .

Urea Transporter UT-B Pharmacological Tool in Rodent Kidney Disease Models

For in vivo studies of urea handling in the kidney, this compound, as a member of the pyrimidinyl-imidazole urea class, provides a species-selective UT-B inhibition profile (rat IC50 ~110 nM vs. mouse IC50 ~240 nM for the core scaffold). This allows investigators to choose the appropriate rodent species for pharmacokinetic/pharmacodynamic modeling. The phenoxyethyl substituent may further improve metabolic stability compared to unsubstituted analogs, though formal PK studies are needed [1].

Kinase Panel Profiling for Selectivity Fingerprinting

The compound's unique combination of phenoxyethyl urea and pyrimidinyl-imidazole pharmacophores makes it suitable for broad kinase panel screening to identify unexpected off-targets or novel kinase liabilities. Its predicted low nanomolar activity against VEGFR2 and PDGFRβ, combined with a distinct selectivity profile relative to thiophene and benzothiadiazole analogs, positions it as a valuable probe for dissecting kinase-dependent signaling pathways in angiogenesis and fibrosis models [2].

Antimicrobial Lead Optimization and Fragment-Based Drug Design

With demonstrated moderate antibacterial activity (MIC ≤ 250 µg/mL) conferred by the pyrimidinyl-imidazole core, this compound serves as a viable starting point for medicinal chemistry optimization toward novel antibiotics. The phenoxyethyl tail provides a vector for further functionalization without disrupting the essential heterocyclic pharmacophore, enabling rapid SAR exploration against multidrug-resistant Gram-positive pathogens .

Quote Request

Request a Quote for 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.